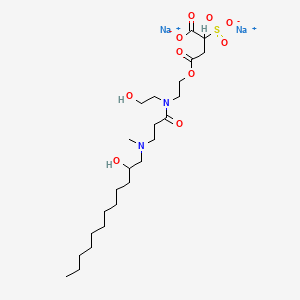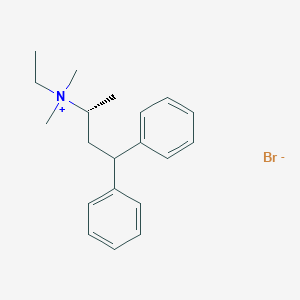
Emepronium bromide, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emepronium bromide, ®-, is a quaternary ammonium anticholinergic drug primarily used in urology as an antispasmodic agent. It is known for its ability to alleviate symptoms of urinary incontinence and overactive bladder by inhibiting involuntary muscle contractions in the bladder. The compound is characterized by its chemical formula C20H28BrN and a molar mass of 362.355 g·mol−1 .
Vorbereitungsmethoden
The synthesis of emepronium bromide involves the quaternization of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine with methyl bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yield. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to maintain the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Emepronium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Oxidation and Reduction: While the compound itself is relatively stable, its precursor amines can undergo oxidation and reduction reactions.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Emepronium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving quaternary ammonium salts and their reactivity.
Biology: Research on its effects on cellular processes and neurotransmission provides insights into the functioning of anticholinergic agents.
Wirkmechanismus
Emepronium bromide exerts its effects by blocking muscarinic acetylcholine receptors in the bladder. This inhibition prevents acetylcholine from binding to these receptors, thereby reducing involuntary muscle contractions and increasing bladder capacity. The molecular targets include the M2 and M3 subtypes of muscarinic receptors, which play a crucial role in bladder muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Emepronium bromide is often compared with other anticholinergic agents such as flavoxate and oxybutynin. While all these compounds share a common mechanism of action, emepronium bromide is unique in its specific receptor affinity and side effect profile. Similar compounds include:
Flavoxate: Used for its muscle relaxant properties in the urinary tract.
Oxybutynin: Another anticholinergic agent used to treat overactive bladder.
Tolterodine: Known for its selectivity towards bladder receptors, reducing side effects.
Emepronium bromide stands out due to its efficacy in increasing bladder capacity and reducing detrusor pressure, making it a valuable option in the management of urinary disorders .
Eigenschaften
CAS-Nummer |
118413-49-3 |
|---|---|
Molekularformel |
C20H28BrN |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
[(2R)-4,4-diphenylbutan-2-yl]-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/t17-;/m1./s1 |
InChI-Schlüssel |
UVKFSMBPRQBNCH-UNTBIKODSA-M |
Isomerische SMILES |
CC[N+](C)(C)[C@H](C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Kanonische SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






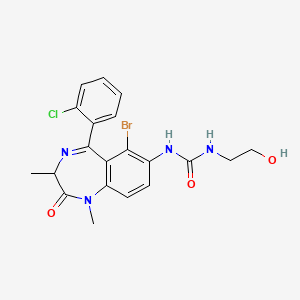

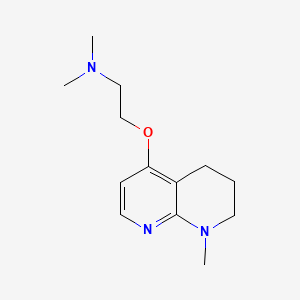

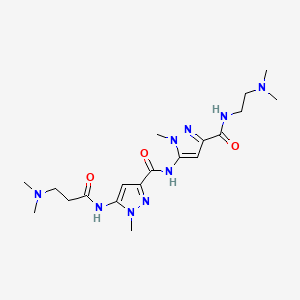

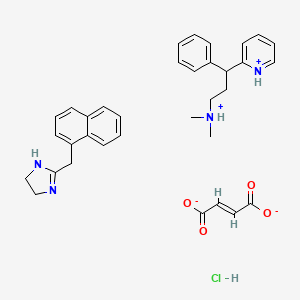
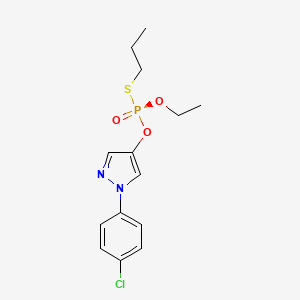
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
